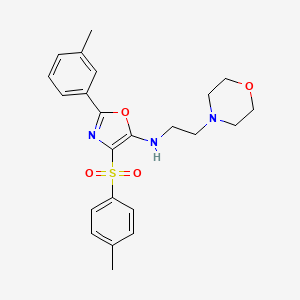
N-(2-morpholinoethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholinoethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonylation Reactions
Dimethylformamide (DMF) serves as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylation reactions. These reactions are integral in synthesizing aryl amides using amines such as morpholine, showcasing the utility of similar compounds in facilitating complex organic transformations (Wan, Alterman, Larhed, & Hallberg, 2002).
Molecular Sieves Synthesis
Morpholine and other organic amines have been observed to play a crucial role as structure-directing agents in the synthesis of aluminophosphate molecular sieves. Their cooperative interaction with imidazolium cations in ionic liquids significantly influences the crystallization process and the resulting framework topologies (Xu, Shi, Zhang, Xu, Tian, Lu, Han, & Bao, 2010).
Antimicrobial Activities
Certain derivatives synthesized from reactions involving primary amines, including morpholine, exhibit antimicrobial activities. These compounds are synthesized through multi-step reactions, demonstrating the relevance of such amines in developing potential antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Morpholine Derivatives
Morpholine's feasible physicochemical properties make it an attractive candidate for synthesizing potent drugs. New series of thiazole substituted morpholine derivatives have been synthesized, showcasing morpholine's versatility in drug development processes (Berber, 2019).
Asymmetric Synthesis Applications
Efficient asymmetric synthesis methods have utilized compounds structurally related to morpholine for potential treatments of human papillomavirus infections. These methods underscore the importance of such compounds in medicinal chemistry and drug synthesis (Boggs, Cobb, Gudmundsson, Jones, Matsuoka, Millar, Patterson, Samano, Trone, Xie, & Zhou, 2007).
Properties
IUPAC Name |
2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-17-6-8-20(9-7-17)31(27,28)23-22(24-10-11-26-12-14-29-15-13-26)30-21(25-23)19-5-3-4-18(2)16-19/h3-9,16,24H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCSVBPNPFZJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2861007.png)
![2-[4-Chloro-1-(methylethyl)pyrazol-3-yl]acetic acid](/img/structure/B2861008.png)
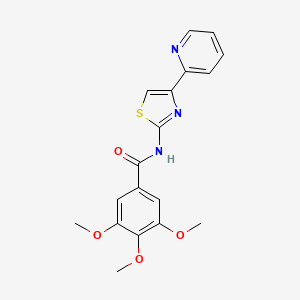
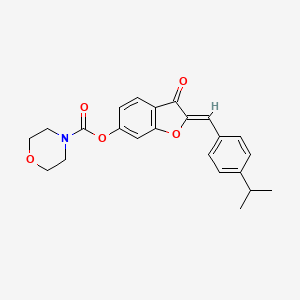
![[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2861014.png)
![3-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2861015.png)
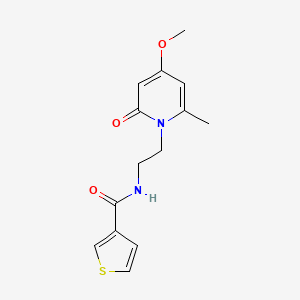

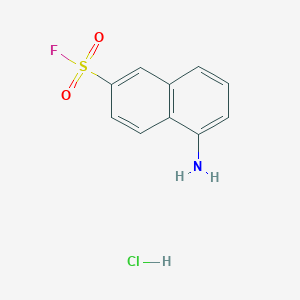
![N-(6-bromobenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2861021.png)
![N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonohydrazide](/img/structure/B2861022.png)
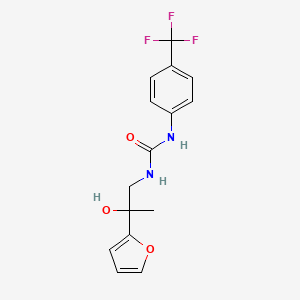
![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)
![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)
